N-α-Z-L-arginine benzyl ester tosylate
Description
Contextualization within Amino Acid Derivative Chemistry and Peptide Synthesis
In the realm of chemical synthesis, amino acids are fundamental building blocks for a vast array of target molecules, most prominently peptides and proteins. However, the direct use of natural amino acids in synthesis is complicated by their multiple reactive functional groups. Amino acid derivatives, such as N-α-Z-L-arginine benzyl (B1604629) ester tosylate, are chemically modified versions designed to overcome these challenges. evitachem.com
The primary application of this compound is in peptide synthesis, where it serves as a protected form of arginine. evitachem.comchemimpex.com Peptides are chains of amino acids linked by amide (peptide) bonds. Their synthesis requires a precise, sequential addition of amino acids. This process would be chaotic if the reactive groups of each amino acid were not temporarily masked or "protected." nih.gov N-α-Z-L-arginine benzyl ester tosylate provides a stable, reactive-end-controlled arginine unit that can be incorporated into a growing peptide chain. evitachem.comgoogle.com Once the desired sequence is assembled, the protecting groups can be removed to yield the final peptide. evitachem.com This strategic use of protected derivatives is a cornerstone of modern methods like solid-phase peptide synthesis (SPPS) and solution-phase synthesis. rsc.orgnih.gov
Significance of L-Arginine Derivatives in Chiral Pool Synthesis
Chiral pool synthesis is a strategy in organic chemistry that utilizes readily available, enantiomerically pure natural products as starting materials to build complex chiral molecules. baranlab.org Amino acids, which (with the exception of glycine) are chiral and exist naturally in a specific stereoisomeric form (the L-form), are a vital component of this chiral pool. researchgate.net
L-arginine and its derivatives are particularly valuable synthons in this context. researchgate.netnih.gov The inherent chirality of the L-arginine backbone is preserved in derivatives like this compound, allowing this stereochemistry to be transferred to the target molecule. mdpi.com This is critical for producing pharmaceuticals and bioactive molecules, where often only one enantiomer exhibits the desired biological activity. The use of L-arginine derivatives from the chiral pool provides an efficient pathway to access complex, stereochemically defined structures, including non-peptide molecules and unnatural amino acids for incorporation into novel peptide drugs. researchgate.netresearchgate.net The ability to create enantiopure arginine benzyl esters is a key step in this process, ensuring the stereochemical integrity of the final product. researchgate.netnih.gov
Role of Protecting Groups in Multistep Organic Synthesis
Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to render it inert during a chemical reaction at another site in the molecule. numberanalytics.comnumberanalytics.com This strategy is fundamental to multistep organic synthesis, enabling chemists to achieve chemoselectivity—the selective reaction of one functional group in the presence of others. wikipedia.org A protecting group must be easy to introduce, stable under the conditions of subsequent reactions, and readily removable without damaging the rest of the molecule. tutorchase.com
This compound is a classic example of this strategy in action. L-arginine has three reactive sites: the α-amino group, the carboxylic acid group, and the guanidinium (B1211019) group in its side chain. For controlled peptide bond formation, the α-amino and carboxylic acid groups must be selectively masked. evitachem.comgoogle.com
The table below details the specific protecting groups and other components of the title compound and their functions. evitachem.com
| Component | Chemical Name | Abbreviation | Function |
| Backbone | L-Arginine | Arg | Provides the core structure and chirality. |
| N-terminal Protection | Benzyloxycarbonyl | Z or Cbz | Protects the α-amino group from unwanted reactions during peptide coupling. evitachem.com |
| C-terminal Protection | Benzyl ester | OBn | Protects the carboxylic acid group, preventing it from reacting while the amino group of another amino acid is coupled to it. evitachem.com |
| Counter-ion | p-Toluenesulfonate | Tosylate or TsOH | Forms a salt with the guanidinium group, improving the compound's stability and solubility for easier handling and purification. evitachem.comresearchgate.net |
Overview of Primary Research Applications and Methodological Relevance
The unique, protected structure of this compound makes it a methodologically relevant tool in several areas of scientific research. Its applications stem from its role as a stable, ready-to-use form of L-arginine for chemical synthesis and biochemical investigation. evitachem.comchemimpex.com
The primary research applications are summarized in the following table:
| Research Area | Methodological Relevance and Application |
| Peptide Synthesis | Serves as a key building block for incorporating arginine residues into peptides during both solid-phase and solution-phase synthesis. evitachem.comchemimpex.com Its use facilitates the creation of peptide-based drugs and research tools with high efficiency and chemical specificity. chemimpex.comrsc.org |
| Biochemical Research | Used as a substrate or precursor in studies of arginine-related biological pathways. evitachem.com It is particularly valuable in research on nitric oxide (NO) synthesis, where L-arginine is the natural substrate for nitric oxide synthase (NOS) enzymes. chemimpex.com Modified versions have been used to probe enzyme mechanisms. nih.gov |
| Drug Development | Acts as a versatile intermediate in the development of new therapeutic agents. evitachem.comchemimpex.com Its properties are leveraged in creating drugs targeting cardiovascular diseases, metabolic disorders, and other conditions where arginine metabolism plays a crucial role. chemimpex.comnih.gov |
| Enzymatic Synthesis | Employed as a substrate in chemoenzymatic synthesis, a green chemistry approach that uses enzymes as catalysts. nih.gov For example, it can be used in enzyme-catalyzed reactions to form amide or ester bonds, such as in the synthesis of arginine-based surfactants. nih.gov |
Properties
Molecular Weight |
570.2 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N α Z L Arginine Benzyl Ester Tosylate
Established Synthetic Pathways for N-α-Z-L-arginine Benzyl (B1604629) Ester Tosylate
The creation of N-α-Z-L-arginine benzyl ester tosylate relies on a multi-step process that begins with the protection of the α-amino group of L-arginine, followed by esterification of the carboxylic acid and concluding with the formation of the tosylate salt.
Fischer-Speier Esterification and Its Catalytic Conditions
Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids and alcohols into esters using an acid catalyst. mdpi.comorganic-chemistry.orglibretexts.orglibretexts.org The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side. organic-chemistry.org This is typically accomplished by using an excess of one of the reactants, usually the alcohol, or by removing the water formed during the reaction. organic-chemistry.orglibretexts.orglibretexts.org
The mechanism of Fischer-Speier esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. mdpi.comorganic-chemistry.orgmasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. organic-chemistry.org The subsequent attack by the alcohol leads to the formation of a tetrahedral intermediate. mdpi.comorganic-chemistry.orgmasterorganicchemistry.com A proton transfer then occurs, followed by the elimination of a water molecule to yield the ester. mdpi.comorganic-chemistry.org
Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). mdpi.commasterorganicchemistry.comnumberanalytics.com The choice of catalyst can influence the reaction rate and yield. mdpi.com For instance, a comparison between H₂SO₄ and p-TsOH in the esterification of trans-cinnamic acid with methanol (B129727) showed high yields for both catalysts under reflux conditions. mdpi.com The reaction conditions, such as temperature and catalyst concentration, are crucial for optimizing the esterification process. numberanalytics.com
In the context of synthesizing amino acid benzyl esters, the Fischer-Speier reaction involves treating the amino acid with benzyl alcohol and p-toluenesulfonic acid in a solvent that forms an azeotrope with water, allowing for its removal. nih.govresearchgate.netresearchgate.net
Table 1: Catalysts and Conditions for Fischer-Speier Esterification
| Catalyst | Substrates | Conditions | Yield | Reference |
| p-Toluenesulfonic acid | 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene and 3-mercaptopropionic acid | Reflux, 6 h | 95% | mdpi.com |
| Sulfuric Acid (H₂SO₄) | trans-cinnamic acid and methanol | Reflux, 60 min | 94% | mdpi.com |
| p-Toluenesulfonic acid (pTSA) | trans-cinnamic acid and methanol | Reflux, 60 min | 91% | mdpi.com |
| Hydrochloric Acid (HCl) | αCT11 peptide and methanol | 24 h stirring | 50-70% | mdpi.com |
Strategies for Guanidino Group Protection and Stability
The guanidino group of arginine is highly basic and nucleophilic, necessitating its protection during peptide synthesis to prevent unwanted side reactions. google.com Several protecting groups have been developed for this purpose, each with its own advantages and conditions for removal. google.comnih.gov
Historically, the nitro and p-toluenesulfonyl groups were used to protect the guanidino function. google.com Another common protecting group is the carbobenzoxy (Z) group, which is introduced via reaction with benzyl chloroformate. The p-nitrocarbobenzoxy group, introduced by reacting with p-nitrocarbobenzoxy chloride, offers the advantage of being stable under conditions used to remove protecting groups from the α-amino and carboxyl groups, and it can be removed at the end of the synthesis by hydrogenolysis. google.com
More modern approaches have focused on developing protecting groups that offer enhanced stability and milder deprotection conditions. For instance, bis(o-t-butoxycarbonyltetrachlorobenzoyl) groups have been shown to effectively protect the guanidino group and can be removed in a two-stage process. rsc.org Another strategy involves the introduction of lipophilic alkoxycarbonyl groups to the guanidino moiety to increase the lipophilicity of arginine derivatives, which can be beneficial for their permeability through biological membranes. mdpi.com
Formation of the Tosylate Salt and Its Synthetic Utility
The tosylate salt of N-α-Z-L-arginine benzyl ester is typically formed by reacting the amino acid with benzyl alcohol and p-toluenesulfonic acid. nih.govresearchgate.netresearchgate.net The p-toluenesulfonate (tosylate) anion (TsO⁻) is the conjugate base of the strong acid p-toluenesulfonic acid (TsOH). wikipedia.orgresearchgate.net The tosyl group itself is a p-toluenesulfonyl group (−SO₂−C₆H₄−CH₃). wikipedia.orgresearchgate.net
The formation of the tosylate salt serves several important purposes in the synthesis. It allows for the isolation and purification of the amino acid benzyl ester as a stable, crystalline solid. illinois.edu This is particularly advantageous as many amino acid esters are oils or are difficult to crystallize in their free base form. The tosylate salts are often soluble in polar organic solvents, which facilitates their handling and use in subsequent synthetic steps. illinois.edu
Furthermore, the tosylate group can act as a protecting group for amines. wikipedia.org In the context of N-α-Z-L-arginine benzyl ester, the primary protection of the α-amino group is achieved with the Z-group. The tosylate salt formation primarily aids in isolation and handling. However, the tosyl group is a well-established protecting group for amines in other synthetic contexts. wikipedia.org
Enantioselective Synthesis and Chiral Integrity Preservation
Maintaining the stereochemical integrity of the α-carbon is of paramount importance during the synthesis of amino acid derivatives. Racemization, the formation of an equal mixture of both enantiomers, can occur under certain reaction conditions, leading to a loss of biological activity.
Prevention of Racemization During Esterification Processes
Racemization during peptide synthesis can occur through two main mechanisms: direct enolization of the α-carbon and via the formation of an oxazolone (B7731731) intermediate. highfine.com The activation of the carboxylic acid for esterification or amide bond formation increases the acidity of the α-proton, making it more susceptible to abstraction by a base, which can lead to racemization. highfine.comorgsyn.org
Several factors influence the extent of racemization, including the nature of the activating agent, the presence of bases, and the reaction temperature. highfine.com In the context of Fischer-Speier esterification, the acidic conditions generally help to suppress racemization by keeping the α-amino group protonated. However, prolonged reaction times and high temperatures can still pose a risk. researchgate.net
The choice of solvent is also critical in preventing racemization. Solvents with high boiling points that form azeotropes with water, such as toluene (B28343), can sometimes lead to racemization of sensitive amino acid esters. nih.govresearchgate.net Therefore, careful selection of the reaction solvent and optimization of the reaction time and temperature are essential to preserve the chiral integrity of the amino acid. Additives like HOBt, HOAt, and Oxyma are often used in peptide coupling reactions to suppress racemization. highfine.compeptide.com
Optimization of Reaction Solvents for Stereochemical Control
The solvent plays a multifaceted role in chemical reactions, influencing solubility, reaction rates, and even the stereochemical outcome. nih.govresearchgate.netelsevierpure.com In the synthesis of this compound, the choice of solvent for the Fischer-Speier esterification is crucial for both reaction efficiency and the preservation of enantiomeric purity. nih.govresearchgate.net
Traditionally, hazardous solvents like benzene (B151609) and carbon tetrachloride were used to azeotropically remove water. nih.govresearchgate.netresearchgate.net However, due to their toxicity, safer alternatives have been sought. While toluene is a common choice, its high boiling point can induce racemization in some cases. nih.govresearchgate.net
Recent studies have explored the use of "green" ethers, such as methyl-tetrahydrofuran (Me-THF), as reaction solvents. nih.govresearchgate.net These solvents have been shown to be effective in promoting the esterification of amino acids like arginine, yielding enantiomerically pure benzyl esters. nih.govresearchgate.net Cyclohexane (B81311) has also been successfully employed for the preparation of several amino acid benzyl esters with high enantiomeric excess. researchgate.net
The selection of an appropriate solvent involves a trade-off between its ability to form an effective azeotrope with water, its boiling point to avoid racemization, and its environmental and safety profile. The coordinating strength of the solvent can also influence the binding affinity and selectivity in reactions involving chiral recognition. nih.gov
Table 2: Solvents for Enantiopure Amino Acid Benzyl Ester Synthesis
| Solvent | Amino Acid | Outcome | Reference |
| Methyl-THF (Me-THF) | Arginine, Methionine, Tryptophan | Good yield, enantiomerically pure | nih.govresearchgate.net |
| Cyclohexane | Proline | Quantitative yield, enantiomerically pure | nih.gov |
| Cyclopentyl methyl ether (CPME) | Phenylalanine | Potential for racemization | researchgate.net |
| Toluene | Phenylalanine, Tyrosine, Methionine | Extensive racemization | researchgate.net |
Green Chemistry Approaches in Derivatization (e.g., solvent selection)
The derivatization of amino acids, including this compound, is traditionally reliant on solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgmdma.ch However, growing environmental and safety concerns have spurred research into greener alternatives. organic-chemistry.org The principles of green chemistry, particularly the use of safer solvents, are increasingly being applied to peptide and amino acid chemistry. nih.gov
Recent studies have identified several eco-friendly solvents as viable replacements for their more hazardous counterparts in synthetic processes involving amino acid derivatives. mdma.ch A notable example is the use of 2-methyltetrahydrofuran (B130290) (Me-THF), a green ether, for the preparation of arginine benzyl ester tosylate. acs.orgpeptide.com This approach successfully avoids the use of hazardous solvents like benzene and carbon tetrachloride, which were historically used for Fischer-Speier esterification to produce amino acid benzyl esters. acs.orgsigmaaldrich.com The use of Me-THF in the synthesis of arginine benzyl ester has been shown to yield enantiomerically pure products. acs.orgpeptide.com
Other green solvents and solvent systems that have been explored in the broader context of peptide synthesis and could be applicable to the derivatization of this compound include:
Propylene carbonate: This has been demonstrated as a suitable replacement for DCM and DMF in both solution-phase and solid-phase peptide synthesis. nih.gov
Binary Mixtures: Combinations such as dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (B1210297) (EtOAc) have been shown to be effective, with the added benefit of potential solvent recycling. mdma.chorganic-chemistry.org
N-Butylpyrrolidone (NBP): Structurally similar to NMP but with a better safety profile, NBP has been identified as a promising alternative. mdma.chacs.org
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These novel solvent systems are gaining attention for their unique properties, such as low vapor pressure and tunable solvating abilities. erowid.orgacsgcipr.orgresearchgate.net ILs, such as those based on 1-ethyl-3-methylimidazolium (B1214524) acetate, and DESs, like those formed from choline (B1196258) chloride and p-toluenesulfonic acid, have shown potential in dissolving and processing amino acids and peptides. acsgcipr.orgscilit.com Specifically, arginine has been shown to form stable deep eutectic solvents with glycerol (B35011) or ethylene (B1197577) glycol. nih.gov
The selection of a green solvent is a critical aspect of sustainable chemical synthesis, aiming to reduce environmental impact without compromising reaction efficiency and product purity. The table below summarizes some of the green solvents and their potential applications in the context of amino acid derivatization.
| Green Solvent/System | Traditional Solvent Replaced | Potential Application in Arginine Derivatization | Key Advantages |
| 2-Methyltetrahydrofuran (Me-THF) | Benzene, Carbon Tetrachloride | Fischer-Speier esterification of arginine. acs.orgpeptide.com | Avoids highly hazardous and banned solvents; maintains enantiomeric purity. acs.orgpeptide.com |
| Propylene Carbonate | Dichloromethane (DCM), Dimethylformamide (DMF) | General peptide synthesis and derivatization. nih.gov | Low toxicity, biodegradable. nih.gov |
| DMSO/EtOAc (Binary Mixture) | Dimethylformamide (DMF) | General peptide synthesis. mdma.chorganic-chemistry.org | Reduced hazard profile, potential for solvent recycling. mdma.chorganic-chemistry.org |
| N-Butylpyrrolidone (NBP) | N-Methyl-2-pyrrolidone (NMP) | Solid-phase peptide synthesis (SPPS). mdma.chacs.org | Non-toxic, biodegradable, similar performance to NMP. acs.org |
| Ionic Liquids (ILs) | Conventional organic solvents | Dissolution and processing of amino acids. erowid.orgacsgcipr.org | Negligible vapor pressure, high thermal stability, tunable properties. erowid.orgacsgcipr.org |
| Deep Eutectic Solvents (DESs) | Conventional organic solvents | Extraction and derivatization of amino acids. scilit.comgoogle.com | Low toxicity, biodegradable, easy to prepare. scilit.com |
Deprotection Strategies for Z- and Benzyl Ester Moieties
The removal of the benzyloxycarbonyl (Z) and benzyl ester protecting groups is a crucial step in the further chemical transformation of this compound. These deprotection strategies must be efficient and selective to avoid unwanted side reactions.
Selective Cleavage Methods of Benzyloxycarbonyl (Z) Protection
The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group in peptide synthesis. researchgate.netbachem.com Its removal can be achieved through several methods, with catalytic hydrogenation being the most common and mildest approach. masterorganicchemistry.com
Catalytic Transfer Hydrogenation (CTH): This method involves the use of a hydrogen donor in the presence of a palladium catalyst. It offers a convenient alternative to traditional catalytic hydrogenation that uses hydrogen gas. rsc.orgmdma.ch
Hydrogen Donors: Formic acid and ammonium (B1175870) formate (B1220265) are effective hydrogen donors for the removal of the Z group. mdma.chacs.orgerowid.org
Catalysts: 10% Palladium on carbon (Pd/C) is a commonly used and less expensive catalyst for this transformation. mdma.ch Palladium black can also be used and may offer higher reactivity. rsc.org
The Z group can also be cleaved under strongly acidic conditions, such as with hydrogen bromide (HBr) in acetic acid or neat hydrogen fluoride (B91410) (HF), though these methods are harsher and less orthogonal in many synthetic schemes. bachem.com
Hydrogenolysis and Other Techniques for Benzyl Ester Removal
Similar to the Z group, the benzyl ester is typically removed via hydrogenolysis. vaia.com This process involves the cleavage of the C-O bond of the ester by hydrogen, catalyzed by a metal catalyst. acsgcipr.org
Catalytic Transfer Hydrogenation (CTH): This is a primary method for benzyl ester deprotection and can often be performed concurrently with the removal of the Z group. rsc.orgacsgcipr.org The reaction mechanism involves the bonding of the substrate to the active sites on the metal catalyst, leading to the cleavage of the benzyl ester and the formation of the corresponding carboxylic acid and toluene. acsgcipr.orgacsgcipr.org
Catalysts and Hydrogen Donors: The same systems used for Z-group removal, such as Pd/C with formic acid or ammonium formate, are effective for benzyl ester cleavage. rsc.orgmdma.cherowid.org
It is important to note that the presence of certain substances, such as ammonia, pyridine, or ammonium acetate, can inhibit the hydrogenolysis of benzyl ethers, a principle that can be exploited for selective deprotection in complex molecules. organic-chemistry.org
Methodologies for Tosylate Counterion Removal
The tosylate anion serves as a counterion to the protonated guanidinium (B1211019) group of arginine. Its removal or exchange is often necessary for subsequent reactions or for purification purposes.
Ion-Exchange Chromatography (IEC): This is a powerful technique for separating charged molecules and can be effectively used to exchange counterions. 193.16.218youtube.com
Principle: The arginine derivative, being positively charged, can be loaded onto a cation-exchange resin. youtube.comyoutube.com The tosylate anion is not bound to the resin and can be washed away. The desired arginine derivative can then be eluted from the column by using a buffer with a high concentration of a different counterion (e.g., chloride or acetate) or by changing the pH to alter the charge of the arginine derivative. youtube.comyoutube.com
Resin Selection: A cation-exchange resin, which possesses negatively charged functional groups, would be appropriate for this purpose. youtube.com
While specific protocols for the desalting of this compound are not extensively detailed in the literature, the principles of ion-exchange chromatography provide a robust framework for achieving this separation. researchgate.net
Chemical Reactivity and Derivatization Potential
The chemical reactivity of this compound is largely dictated by its functional groups: the protected α-amino group, the benzyl ester, and the guanidinium side chain.
Ester Hydrolysis Mechanisms
The hydrolysis of the benzyl ester group to yield the corresponding carboxylic acid is a key reaction. This transformation can be achieved through chemical or enzymatic means.
Chemical Hydrolysis:
Base-Catalyzed Hydrolysis: The ester can be hydrolyzed under basic conditions. This typically proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate that then collapses to give the carboxylate and benzyl alcohol. However, basic conditions can also promote side reactions, such as racemization or hydrolysis of the guanidine (B92328) group to citrulline. researchgate.net
Acid-Catalyzed Hydrolysis: While possible, acid-catalyzed hydrolysis is generally less common for deprotection as it can also cleave the Z-group. vaia.com
Enzymatic Hydrolysis: Enzymes offer a mild and highly selective alternative for ester hydrolysis. scilit.comnih.gov
Lipases and Esterases: Enzymes such as porcine pancreatic lipase (B570770) have been shown to effectively hydrolyze arginine esters. nih.govacs.org The hydrolysis is typically monitored by the drop in pH resulting from the release of the carboxylic acid. nih.govacs.org
Proteases: Certain proteases, like ficin (B600402) and trypsin, also exhibit esterase activity and can catalyze the hydrolysis of arginine esters, such as α-N-benzoyl-L-arginine ethyl ester. nih.govnih.govresearchgate.net The catalytic mechanism of these enzymes often involves an acyl-enzyme intermediate. nih.gov
The table below outlines the kinetic parameters for the ficin-catalyzed hydrolysis of a similar substrate, α-N-benzoyl-L-arginine ethyl ester (BAEE).
| Substrate | kcat (lim) (sec-1) | Km (app) (M) | Optimal pH |
| α-N-Benzoyl-L-arginine ethyl ester (BAEE) | 5.20 | 3.32 x 10-2 | 6.5 |
Data from a study on ficin-catalyzed hydrolysis. nih.gov
The enzymatic approach is particularly advantageous as it can avoid harsh conditions that might lead to side reactions or the cleavage of other protecting groups. nih.gov
Nucleophilic Substitution Reactions Involving the Tosylate Group
While the tosylate in the title compound serves as a salt-forming counter-ion for the guanidinium group, the p-toluenesulfonate (tosylate) group is fundamentally recognized in organic chemistry as an excellent leaving group for nucleophilic substitution reactions. masterorganicchemistry.comcsbsju.edu This reactivity is typically exploited when a tosylate group is covalently attached to a carbon atom, for instance, by converting an alcohol to a tosyl ester. pressbooks.pub The hydroxyl group of an alcohol is a poor leaving group, but its conversion to a tosylate (OTs) transforms it into a group that readily departs because its resulting anion is a weak base stabilized by resonance. pressbooks.pubchemistrysteps.com
In the context of this compound, the tosylate is an ionic species and not covalently bound to the arginine backbone. However, the principles of tosylate chemistry are central to understanding its role and potential transformations in related synthetic strategies. For example, if a synthetic route involved a precursor with a hydroxyl group that was subsequently converted to a tosyl ester, that position would be activated for nucleophilic attack.
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the tosylate, leading to the displacement of the tosylate leaving group. This reaction typically proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the reaction center. chemistrysteps.com
Table 1: Representative Nucleophilic Substitution Reactions on Alkyl Tosylates This table illustrates general transformations where a tosylate leaving group is displaced by various nucleophiles, a principle applicable in synthetic schemes involving tosyl esters.
| Nucleophile (Nu⁻) | Product Formed (R-Nu) | Product Class |
| I⁻ (Iodide) | R-I | Alkyl Iodide |
| N₃⁻ (Azide) | R-N₃ | Alkyl Azide |
| CN⁻ (Cvanide) | R-CN | Nitrile |
| RS⁻ (Thiolate) | R-SR' | Thioether |
| RO⁻ (Alkoxide) | R-OR' | Ether |
| RCOO⁻ (Carboxylate) | R-OCOR' | Ester |
Reactivity of the Guanidino Moiety in Further Functionalization
The guanidinium group of arginine is a key feature in molecular recognition, largely due to its ability to form multi-dentate hydrogen bonds and engage in electrostatic interactions. nih.govresearchgate.net Consequently, the selective modification of this group is a significant strategy for modulating the biological activity and specificity of arginine-containing peptides and peptidomimetics. nih.gov While the guanidinium group is protonated and relatively unreactive under physiological conditions, its modification can be achieved through specific synthetic strategies, often involving specialized guanidinylating reagents or pre-functionalized precursors. nih.govgoogle.com
Research has demonstrated methods for the terminal (Nω) alkylation and acylation of the guanidine group in peptidic ligands. nih.gov These modifications can alter binding selectivity, for instance, between different integrin subtypes. nih.gov
Alkylation: The synthesis of Nω-alkylated guanidines can be achieved using tailor-made precursors. One such method involves using reagents like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine. This reagent can react with an amine to transfer the pre-modified guanidine group. nih.gov
Acylation: For introducing acyl groups, a different precursor strategy is employed. N-Boc-S-methylisothiourea can be acylated and subsequently used to guanidinylate a primary amine, yielding a terminally acylated guanidine moiety after deprotection. nih.gov
These functionalizations allow for the attachment of various molecular labels, linkers for conjugation, or groups that fine-tune the steric and electronic properties of the guanidinium headgroup.
Table 2: Selected Methods for Guanidino Group Functionalization This table summarizes key strategies for modifying the guanidino group in arginine derivatives.
| Modification Type | Reagent/Precursor Example | Resulting Moiety | Reference |
| Nω-Alkylation | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Nω-Alkyl-guanidine | nih.gov |
| Nω-Acylation | Acylated N-Boc-S-methylisothiourea | Nω-Acyl-guanidine | nih.gov |
| Guanidinylation | N,N'-di-Boc-N"-triflylguanidine | Protected Guanidine | google.com |
Applications of N α Z L Arginine Benzyl Ester Tosylate in Peptide and Complex Organic Synthesis
Function as a Building Block in Solid-Phase and Solution-Phase Peptide Synthesis
N-α-Z-L-arginine benzyl (B1604629) ester tosylate serves as a crucial component in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. chemimpex.com In SPPS, the process involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. lsu.edupeptide.com Solution-phase synthesis, conversely, involves the reactions occurring in a solvent. rsc.org The use of protecting groups, such as the Z-group and benzyl ester in this compound, is fundamental to both methodologies to prevent unwanted side reactions and ensure the correct peptide sequence is formed. peptide.comub.edu
The strategic placement of protecting groups on N-α-Z-L-arginine benzyl ester tosylate allows for the regioselective incorporation of arginine into a peptide chain. The benzyloxycarbonyl (Z) group on the α-amino function and the benzyl ester on the C-terminus direct the peptide bond formation to the intended sites. evitachem.comresearchgate.net This ensures that the arginine residue is added at the desired position within the peptide sequence, a critical aspect of synthesizing biologically active peptides. researchgate.net The protection of the guanidinium (B1211019) group by the tosylate salt further prevents its interference in the coupling reactions. researchgate.net
The benzyl ester group serves as a C-terminal protecting group, which is essential for the stepwise elongation of the peptide chain. uoa.grrsc.orgnih.gov In peptide synthesis, the carboxyl group of one amino acid is activated to react with the amino group of another. evitachem.com By protecting the C-terminus of the arginine derivative, it is prevented from reacting with other activated amino acids, thereby allowing the peptide chain to be extended in a controlled, N-terminal to C-terminal direction. nih.govnih.gov This protection is maintained throughout the synthesis and is typically removed in the final deprotection step. peptide.com
The structure of this compound is designed to enhance the efficiency and specificity of peptide coupling reactions. chemimpex.comchemicalbook.com The protecting groups ensure that only the desired amino and carboxyl groups are available for peptide bond formation. evitachem.com This targeted reactivity is crucial for achieving high yields and purity of the final peptide product, particularly in the synthesis of complex peptides for pharmaceutical applications. chemimpex.com
Utilization in the Synthesis of Non-Peptide Chiral Molecules
Beyond its role in peptide synthesis, this compound is a valuable chiral starting material for the synthesis of other complex, non-peptidic chiral molecules. uoa.grrsc.org The inherent chirality of the L-arginine backbone is preserved in this derivative, making it a useful synthon for creating enantiomerically pure compounds. researchgate.netnih.gov Its functional groups can be chemically modified to introduce new functionalities, expanding its utility in asymmetric synthesis.
Reagent in Advanced Organic Transformations
The unique chemical properties of this compound make it a useful reagent in various advanced organic transformations. chemimpex.comnih.govchemicalbook.com Its compatibility with a range of reaction conditions allows chemists to use it in multi-step syntheses to build complex molecular architectures. chemimpex.com
This compound is utilized in the development of new materials and specialty chemicals. chemimpex.comchemicalbook.com Its structure can be incorporated into polymers or other macromolecules to impart specific properties, such as biocompatibility or targeted binding capabilities. This makes it a valuable component in the field of materials science for creating advanced materials with tailored functions. chemimpex.com
Compound Names Mentioned in the Article
| Compound Name |
| This compound |
| L-arginine |
| benzyloxycarbonyl (Z) |
| benzyl ester |
| tosylate |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H26N4O4·C7H8O3S | chemimpex.com |
| Molecular Weight | 570.66 g/mol | chemimpex.com |
| Appearance | Off-white solid | chemimpex.com |
| Purity | ≥ 95% | chemimpex.com |
| Optical Rotation | [a]D20 = -15.3 ± 2º (C=1 in MeOH) | chemimpex.com |
| Storage Conditions | 0 - 8 °C | chemimpex.com |
| CAS Number | 649767-16-8 | chemimpex.com |
Applications in the Synthesis of Beta-Homoamino Acids and Related Compounds
The synthesis of β-homoamino acids, which are homologues of the proteinogenic α-amino acids, has garnered significant attention due to their unique structural and biological properties. These compounds, when incorporated into peptides, can induce specific secondary structures and often exhibit increased resistance to enzymatic degradation. The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of α-amino acids to their β-counterparts. pku.edu.cnwikipedia.org This synthetic route involves the conversion of an N-protected α-amino acid into an activated form, typically an acid chloride, which is then reacted with diazomethane (B1218177) to yield a diazoketone. Subsequent Wolff rearrangement of the diazoketone, often promoted by a metal catalyst such as silver benzoate, generates a ketene (B1206846) intermediate. This ketene can then be trapped by a suitable nucleophile, such as water or an alcohol, to afford the desired β-amino acid or its corresponding ester. pku.edu.cnwikipedia.org
In the context of preparing β-homoarginine derivatives, the use of appropriately protected arginine precursors is paramount to prevent unwanted side reactions involving the highly nucleophilic guanidino group. This compound serves as a key starting material in this endeavor. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino functionality, while the benzyl ester protects the C-terminus. The tosylate salt form helps to manage the basicity of the guanidino side chain.
The synthetic sequence for the preparation of a protected β-homoarginine derivative from N-α-Z-L-arginine would commence with the activation of the carboxylic acid, followed by the core steps of the Arndt-Eistert homologation. The choice of protecting groups is critical, and studies have shown that the N-tosyl protecting group can influence the reaction pathway in the Wolff rearrangement of diazoketones derived from amino acids. pku.edu.cn For instance, the steric hindrance of the amino acid side chain can affect the ratio of the desired Wolff rearrangement product to side products arising from direct carbene N-H insertion. pku.edu.cn
While detailed experimental data for the direct homologation of this compound is not extensively documented in publicly available literature, the established principles of the Arndt-Eistert reaction on similarly protected amino acids provide a clear blueprint for this transformation. The reaction would proceed through the key intermediates outlined in the table below.
Table 1: Key Intermediates in the Synthesis of Protected β-Homoarginine
| Intermediate | Structure | Role in Synthesis |
| This compound | Starting Material | |
| N-α-Z-L-arginine acid chloride | Activated carboxylic acid for reaction with diazomethane | |
| N-α-Z-L-arginine diazoketone | Precursor for the Wolff rearrangement | |
| Keten Intermediate | Product of the Wolff rearrangement | |
| Protected β-Homoarginine Derivative | Final homologated product |
Note: The structures are generalized representations.
The successful synthesis of β-homoarginine derivatives opens avenues for their incorporation into peptidomimetics and other complex organic molecules, enabling the exploration of novel biological activities and therapeutic applications.
Advanced Analytical and Spectroscopic Characterization Methodologies for N α Z L Arginine Benzyl Ester Tosylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of N-α-Z-L-arginine benzyl (B1604629) ester tosylate. It provides atomic-level information on the molecular framework, stereochemistry, and conformational preferences in solution.
Proton (¹H) NMR Analysis for Enantiomeric Excess Determination and Conformational Studies
Proton (¹H) NMR spectroscopy is a powerful tool for confirming the identity of N-α-Z-L-arginine benzyl ester tosylate and, critically, for determining its enantiomeric purity. Due to the susceptibility of amino acid benzyl esters to racemization, verifying enantiomeric composition is essential. researchgate.netresearchgate.netnih.govresearchgate.net While chiral HPLC is a common method, ¹H NMR in the presence of a chiral solvating agent (CSA) offers a rapid and accurate alternative for determining enantiomeric excess. researchgate.netresearchgate.netnih.gov
For L-arginine benzyl ester tosylate, direct analysis is complicated by the guanidine (B92328) moiety. A successful approach involves the salification of the alpha-amino group with (R)-α-methoxy-α-trifluoromethylphenylacetic acid, also known as (R)-Mosher acid (MTPA). researchgate.netresearchgate.net This derivatization leads to the formation of diastereomeric complexes that exhibit distinct ¹H NMR signals. The spectral non-equivalence of protons, particularly the one on the stereogenic α-carbon, allows for the differentiation and quantification of the L- and D-enantiomers. researchgate.netnih.gov By integrating the signals corresponding to each enantiomer, the enantiomeric excess (e.e.) can be accurately calculated.
The table below illustrates the principle of using a chiral solvating agent to induce chemical shift non-equivalence for the determination of enantiomeric excess.
| Enantiomer Mixture | Proton on Stereogenic α-Carbon | Observation |
| Pure L-arginine benzyl ester derivative | Single signal | A single peak is observed for the proton attached to the chiral center. |
| Racemic mixture of L- and D-arginine benzyl ester derivatives | Two distinct signals | The presence of the chiral agent causes the signals for the L- and D-enantiomers to resolve into two separate peaks. |
| Mixture with minor D-enantiomer | Major signal (L) and minor signal (D) | The ratio of the integration of the two signals allows for the precise quantification of the enantiomeric excess. |
Furthermore, detailed analysis of coupling constants and chemical shifts in ¹H NMR spectra, often supported by computational methods, can provide insights into the molecule's preferred conformation in solution. nih.gov Studies on similar arginine derivatives have used ¹H NMR data in conjunction with quantum chemical calculations to investigate rotational motions and stabilizing intramolecular hydrogen bond interactions, which dictate the molecule's three-dimensional structure. nih.gov
Carbon-13 (¹³C) NMR for Backbone and Side-Chain Characterization
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the comprehensive characterization of the arginine backbone, the guanidinium (B1211019) side-chain, the benzyloxycarbonyl (Z) protecting group, the benzyl ester group, and the tosylate counter-ion.
The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, making ¹³C NMR an excellent tool for confirming the presence of all expected functional groups. For instance, the carbonyl carbons of the ester and the Z-group will appear in the characteristic downfield region of the spectrum. The various aliphatic and aromatic carbons of the arginine, benzyl, and tosyl moieties can be assigned based on their expected chemical shift ranges and by using advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) to correlate them with their attached protons.
The following table provides expected ¹³C NMR chemical shift regions for the key structural components of the molecule.
| Structural Moiety | Carbon Type | Expected Chemical Shift Range (ppm) |
| Arginine Backbone | α-Carbon | ~55-60 |
| Carbonyl (Ester) | ~170-175 | |
| Arginine Side-Chain | β, γ, δ-Aliphatic Carbons | ~25-45 |
| Guanidinium Carbon | ~157-160 | |
| Z-Protecting Group | Carbonyl (Carbamate) | ~155-160 |
| Benzylic CH₂ | ~65-70 | |
| Aromatic Carbons | ~127-137 | |
| Benzyl Ester Group | Benzylic CH₂ | ~66-72 |
| Aromatic Carbons | ~128-136 | |
| Tosylate Group | Methyl Carbon | ~20-22 |
| Aromatic Carbons | ~125-145 |
Advanced NMR Techniques for Solution-State Structural Preferences
To gain a deeper understanding of the three-dimensional structure and dynamics of this compound in solution, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are used to establish proton-proton connectivities through covalent bonds, aiding in the assignment of complex spin systems within the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for conformational analysis. It detects through-space interactions between protons that are in close proximity, providing distance constraints that are used to build a 3D model of the molecule's preferred solution-state conformation.
For complex molecules like this, combining experimental NMR data with theoretical calculations, such as Density Functional Theory (DFT), can provide a more robust characterization. nih.gov This approach allows for the prediction of NMR chemical shifts for different possible conformers, which can then be compared to the experimental data to identify the most likely structure present in solution. nih.gov Techniques involving selective isotope labeling (e.g., with ¹³C or ¹⁵N) can also be used to simplify spectra and probe specific parts of the molecule, revealing detailed information about protein-ligand interactions or localized dynamic processes. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is a definitive and widely used technique for the separation and quantification of stereoisomers, making it indispensable for assessing the enantiopurity of this compound. researchgate.netyakhak.org
Method Development for Stereoisomer Separation
The development of a robust chiral HPLC method is critical for accurately separating the L-enantiomer from its potential D-enantiomer impurity. researchgate.netresearchgate.net This process involves the careful selection of a chiral stationary phase (CSP) and the optimization of the mobile phase composition. yakhak.org
Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are commonly effective for the enantiomeric resolution of amino acid derivatives. yakhak.org Other specialized phases, like macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC), have also demonstrated unique selectivity for N-blocked amino acids.
Method development involves systematically varying the mobile phase, which typically consists of a non-polar solvent like hexane and a polar modifier such as 2-propanol or ethanol. yakhak.org The ratio of these solvents is adjusted to achieve optimal resolution (Rs) and separation factor (α) between the enantiomeric peaks. Other parameters, including flow rate and column temperature, are also optimized to ensure sharp, symmetrical peaks and a reasonable analysis time.
The table below outlines key parameters considered during chiral HPLC method development.
| Parameter | Description | Typical Conditions |
| Chiral Stationary Phase (CSP) | The chiral column that enables stereoisomer separation. | Polysaccharide-based (e.g., Chiralpak series), Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC) |
| Mobile Phase | The solvent system that carries the analyte through the column. | Isocratic mixture of hexane and an alcohol (e.g., 2-propanol, ethanol) |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min |
| Detection | The method used to detect the analyte as it elutes. | UV spectrophotometry (e.g., at 210, 254 nm) |
| Column Temperature | The operating temperature of the column. | Ambient or controlled (e.g., 25-40 °C) |
Validation of Enantiomeric Purity in Synthetic Preparations
Once a suitable chiral HPLC method is developed, it is used to validate the enantiomeric purity of newly synthesized batches of this compound. researchgate.netnih.gov Synthetic procedures, such as the Fischer-Speier esterification used to prepare amino acid benzyl esters, carry a risk of racemization, especially under harsh conditions like high temperatures. researchgate.netresearchgate.net
Validation involves analyzing a sample of the synthesized compound and demonstrating that the peak corresponding to the undesired D-enantiomer is absent or below a specified limit (e.g., <0.1%). The method's performance characteristics, including specificity, linearity, precision, and accuracy, are typically established according to established guidelines to ensure the reliability of the results. Chiral HPLC analysis provides definitive proof that synthetic protocols yield the target compound with a very high enantiomeric excess, confirming the stereochemical integrity of the product. researchgate.netnih.gov
X-Ray Diffraction for Solid-State Structural Analysis
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, a successful single-crystal XRD experiment would provide definitive information about its molecular structure, conformation, and intermolecular interactions in the solid state.
Crystal Structure Determination and Conformational Insights
The primary result of a single-crystal XRD analysis is the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the arrangement of molecules in the crystal). For instance, a study on a similar compound, N(α)-benzoyl-L-argininate ethyl ester chloride, revealed that it crystallizes in the chiral space group P2(1) with two independent cations in the unit cell having different conformations nih.gov.
For this compound, this analysis would reveal:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity of the molecule.
Molecular Conformation: The specific spatial arrangement (torsion angles) of the various functional groups, including the benzyloxycarbonyl (Z) group, the benzyl ester, and the arginine side chain. This provides insight into the molecule's preferred shape in the solid state, which is influenced by steric and electronic effects.
Chirality: Confirmation of the L-configuration at the chiral alpha-carbon.
Table 1: Hypothetical Crystallographic Data for this compound This table is illustrative and represents the type of data obtained from an X-ray crystallography experiment.
| Parameter | Expected Data |
| Chemical Formula | C₂₁H₂₆N₄O₄·C₇H₈O₃S |
| Formula Weight | 570.66 g/mol chemimpex.com |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | A chiral space group (e.g., P2₁) |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) values |
| Volume (V) | ų |
| Molecules per Unit Cell (Z) | An integer value (e.g., 2, 4) |
| Calculated Density (ρ) | g/cm³ |
Analysis of Hydrogen Bonding Networks and Crystal Packing
The tosylate salt of N-α-Z-L-arginine benzyl ester contains numerous hydrogen bond donors (the guanidinium group, the N-H of the carbamate) and acceptors (the sulfonate oxygen atoms of the tosylate, the carbonyl oxygen atoms). XRD analysis would precisely map the intricate network of these hydrogen bonds. This is crucial for understanding how the cations and anions pack together to form a stable crystal lattice. In the case of N(α)-benzoyl-L-argininate ethyl ester chloride, an extensive network of H-bonds assembles the ions in layers nih.gov. A similar layered or three-dimensional network would be expected for this compound, dictating its physical properties like solubility and melting point.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies
Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to its structure and functional groups. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a characteristic fingerprint of the compound.
Assignment of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would be rich with distinct bands corresponding to its various functional groups. While a fully assigned spectrum for this specific molecule is not published, assignments can be predicted based on studies of L-arginine and its derivatives at.uaniscpr.res.inresearchgate.netresearchgate.net.
Key expected vibrations include:
Guanidinium Group: The protonated guanidinium group [C(NH₂)₃]⁺ would show strong bands due to N-H stretching and C=N stretching.
Carbonyl Groups: Two distinct C=O stretching vibrations are expected: one for the ester and one for the carbamate (B1207046) (Z-group). These typically appear in the 1650-1750 cm⁻¹ region.
Aromatic Rings: Vibrations from the two benzyl groups and the tosylate group would include C-H stretching above 3000 cm⁻¹, and C=C stretching in the 1400-1600 cm⁻¹ region.
Tosylate Group: The sulfonate group (SO₃) would exhibit strong and characteristic asymmetric and symmetric stretching vibrations, typically in the 1150-1250 cm⁻¹ and 1030-1060 cm⁻¹ regions, respectively.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table is based on typical frequency ranges for the constituent functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide/Carbamate) | Stretching | 3200 - 3400 |
| N-H (Guanidinium) | Stretching | 3100 - 3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Ester) | Stretching | 1730 - 1750 |
| C=O (Carbamate) | Stretching | 1680 - 1710 |
| C=N (Guanidinium) | Stretching | 1650 - 1690 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| S=O (Tosylate, Asymmetric) | Stretching | 1150 - 1250 |
| S=O (Tosylate, Symmetric) | Stretching | 1030 - 1060 |
| C-O (Ester) | Stretching | 1100 - 1300 |
Complementary Spectroscopic Data for Structural Confirmation
IR and Raman spectroscopies are governed by different selection rules. IR absorption requires a change in the dipole moment during a vibration, while Raman scattering requires a change in polarizability. This complementarity is a powerful tool for structural confirmation.
For this compound:
Symmetric vibrations of non-polar bonds, such as the C=C bonds in the aromatic rings, often produce strong signals in the Raman spectrum but weak signals in the IR spectrum.
Conversely, the highly polar C=O and S=O bonds are expected to show very strong absorption bands in the IR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound, electrospray ionization (ESI) would be a suitable technique. The analysis would be performed on the cation, [N-α-Z-L-arginine benzyl ester]⁺, which has a molecular weight of 398.48 Da. The tosylate anion would not typically be observed in positive ion mode.
Upon collisional activation in the mass spectrometer (tandem MS or MS/MS), the molecular ion would break apart in a predictable manner. While specific fragmentation data for this compound is not published, studies on the fragmentation of arginine esters provide a guide to the expected pathways nih.govnih.gov.
Likely fragmentation pathways include:
Loss of the Benzyl Group: Cleavage of the benzyl group from the ester would result in a significant neutral loss of 91 Da (C₇H₇).
Loss of the Benzyloxycarbonyl Group: Fragmentation could lead to the loss of the Z-group.
Side Chain Fragmentation: The arginine side chain is known to undergo characteristic fragmentation, often involving the loss of guanidine or parts of the guanidinium group core.ac.uk. Common neutral losses include ammonia (17 Da) and guanidine (59 Da).
Table 3: Predicted Key Fragments in the ESI-MS/MS Spectrum of the [N-α-Z-L-arginine benzyl ester]⁺ Cation
| m/z Value (Predicted) | Identity/Origin |
| 399.2 | [M+H]⁺ (Protonated molecular ion) |
| 308.2 | [M+H - C₇H₇]⁺ (Loss of benzyl group) |
| Various smaller fragments | Resulting from cleavage of the arginine side chain and Z-group |
MALDI-TOF-MS for Derivatized Amino Acids
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a sensitive analytical tool for characterizing a wide range of biomolecules, including peptides and derivatized amino acids. nih.govyoutube.com This soft ionization technique is particularly advantageous for analyzing fragile molecules that might fragment using other methods, as it predominantly generates singly charged ions, simplifying spectral interpretation. nih.gov
The analysis of derivatized amino acids like this compound, which contains protecting groups (the benzyloxycarbonyl 'Z' group and the benzyl ester), requires careful consideration of the analytical conditions. The choice of the matrix material is critical. Acidic matrices, such as 2,5-dihydroxybenzoic acid (DHB), which are commonly used for peptides, can cause the partial cleavage of acid-labile protecting groups during analysis. nih.gov This can lead to the erroneous interpretation of spectra, suggesting impurities or degradation products that are merely artifacts of the analytical method.
To mitigate the in-source decay of protecting groups, neutral or basic matrices are preferred. Research has demonstrated that matrices like 2,4,6-trihydroxyacetophenone (THAP) or 2-amino-5-nitropyridine can successfully be used for the MALDI-TOF-MS analysis of protected peptides without causing deprotection. nih.gov This approach ensures that the detected molecular ion peak accurately corresponds to the intact, fully protected molecule.
In a typical MALDI-TOF-MS analysis of a protected amino acid, the derivatized compound is co-crystallized with the selected matrix on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb energy and desorb, carrying the analyte molecule into the gas phase in an ionized state. These ions are then accelerated in an electric field and travel down a flight tube to a detector. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio (m/z), allowing for precise molecular weight determination. creative-proteomics.com
| Parameter | Description | Relevance for this compound |
| Matrix | A crystalline substance that absorbs laser energy and facilitates analyte ionization. | Neutral matrices (e.g., THAP) are recommended to prevent cleavage of the Z and benzyl ester protecting groups. nih.gov |
| Laser Fluence | The energy delivered per unit area by the laser. | Must be optimized to achieve sufficient ionization without causing fragmentation of the analyte. |
| Ionization Mode | Typically positive ion mode for amino acid derivatives. | The guanidinium group of arginine is readily protonated, favoring detection in positive mode. |
| Detector | Records the arrival time of ions. | The high resolution of TOF analyzers allows for accurate mass determination of the derivatized molecule. |
Computational Chemistry and Quantum Mechanical Calculations
Computational chemistry provides invaluable theoretical insights into the molecular properties of this compound, complementing experimental data. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to model the behavior of complex organic molecules. nih.gov
Density Functional Theory (DFT) Simulations for Electronic Structure and Conformation
Density Functional Theory is a quantum mechanical method used to investigate the electronic structure (the electron density distribution) of many-body systems. nih.gov It is a powerful tool for determining the optimized molecular geometry and conformational landscape of molecules like this compound.
The conformational flexibility of the arginine side chain, along with the rotatable bonds of the protecting groups, means the molecule can exist in numerous spatial arrangements (conformers). DFT calculations can identify the most stable conformers by finding the structures that correspond to minima on the potential energy surface. Studies on arginine and its various ionic forms have successfully used DFT methods, such as the B3LYP or ωB97XD functionals combined with basis sets like 6-311++G(d,p), to perform geometry optimizations in both gas and aqueous phases. nih.govbohrium.com
For this compound, DFT simulations would involve:
Building the initial 3D structure: Constructing a plausible initial geometry of the molecule.
Geometry Optimization: An iterative process that adjusts the positions of the atoms to find the lowest energy conformation. This provides data on bond lengths, bond angles, and dihedral angles.
Frequency Analysis: Performed on the optimized structure to confirm that it is a true energy minimum (characterized by the absence of imaginary frequencies). nih.gov
These simulations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons, which are crucial for understanding its reactivity and interactions.
| Computational Parameter | Purpose | Example from Arginine Derivative Studies |
| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, ωB97XD nih.gov |
| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-311++G(d,p), 6-31+G* nih.govresearchgate.net |
| Solvation Model | Accounts for the effect of a solvent on the molecule's properties. | Polarizable Continuum Model (PCM) for aqueous phase simulations. nih.gov |
| Output Data | Provides key structural and electronic information. | Optimized geometry, electronic energy, dipole moment, molecular orbital energies (HOMO/LUMO). |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
A significant application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental results to validate both the computational model and the experimental characterization. researchgate.net
Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By comparing the calculated IR spectrum with the experimental one, assignments of specific vibrational modes (e.g., C=O stretch, N-H bend, aromatic C-H stretch) to the observed peaks can be made with high confidence. For other arginine derivatives, DFT has been successfully used to evaluate and compare calculated IR parameters with experimental spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts can be correlated with the experimentally measured shifts, aiding in the complete and unambiguous assignment of all signals in the NMR spectra. researchgate.net
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the UV-Vis region of the electromagnetic spectrum. researchgate.net Calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the transitions (e.g., π-π, n-π), which can be compared to experimental UV-Vis spectra. researchgate.net
This synergy between computational prediction and experimental measurement is a powerful approach for the definitive structural elucidation of this compound. Discrepancies between predicted and experimental data can point to specific structural or environmental effects not accounted for in the model, leading to a more refined understanding of the molecule.
| Spectroscopic Technique | Predicted Parameter via DFT | Comparison with Experiment |
| Infrared (IR) | Vibrational frequencies and intensities. | Peak positions and relative intensities in the experimental IR spectrum. researchgate.net |
| NMR | Isotropic shielding constants (converted to chemical shifts). | Signal positions (in ppm) in experimental ¹H and ¹³C NMR spectra. researchgate.net |
| UV-Vis | Electronic transition energies (λmax) and oscillator strengths. | Wavelength of maximum absorbance in the experimental UV-Vis spectrum. researchgate.net |
| X-ray Crystallography | Optimized bond lengths, bond angles, and dihedral angles. | Comparison with geometric parameters from single-crystal X-ray diffraction data. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-α-Z-L-arginine benzyl ester tosylate to minimize racemization?
- Methodological Answer : Racemization is a critical concern in amino acid ester synthesis. To minimize it:
- Use cyclohexane as a water-azeotroping solvent instead of benzene or toluene, which are prone to inducing racemization due to their polar effects .
- Precipitate the tosylate salt using ethyl acetate rather than diethyl ether, as this reduces side reactions .
- Monitor enantiomeric purity via chiral HPLC to validate solvent choices and reaction conditions .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : Use and NMR to confirm the presence of benzyl ester protons (e.g., AB-system signals at δ 5.20–5.25 ppm) and tosylate groups .
- IR spectroscopy : Identify characteristic peaks such as ester C=O stretching (~1739 cm) and sulfonate S=O (~1188 cm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M – HCl + H] at m/z 399.2063) .
Q. How should researchers design a purification protocol for this compound to ensure high purity?
- Methodological Answer :
- Perform liquid-liquid extraction using toluene/water mixtures to separate organic and aqueous phases, followed by acidification (HCl) to precipitate the product .
- Use recrystallization in ethyl acetate or dichloromethane to remove unreacted starting materials .
- Confirm purity via HPLC with UV detection at 220 nm, targeting >97% purity .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in observed vs. theoretical yields during synthesis?
- Methodological Answer :
- Error analysis : Distinguish between systematic (e.g., solvent impurities, incorrect stoichiometry) and random errors (e.g., temperature fluctuations) by replicating reactions under controlled conditions .
- Isotope labeling : Use -labeled arginine to trace unaccounted byproducts via LC-MS .
- Kinetic studies : Monitor reaction progress via in-situ IR to identify intermediate bottlenecks .
Q. How can researchers assess and mitigate the impact of solvent polarity on racemization during synthesis?
- Methodological Answer :
- Taft’s substituent constant (σ)**: Correlate solvent polarity with racemization rates. For example, toluene (σ = 0.52) induces higher racemization than cyclohexane (σ* = 0.08) due to polar effects on transition states .
- Solvent screening : Test alternatives like cyclohexane or hexane, which form low-polarity azeotropes with water, reducing racemization .
- Chiral stability assays : Compare enantiomeric excess (ee) values across solvents using chiral HPLC .
Q. What advanced techniques are suitable for studying the hydrolytic stability of this compound in aqueous buffers?
- Methodological Answer :
- pH-rate profiling : Conduct stability studies at pH 1–12 to identify degradation pathways (e.g., ester hydrolysis vs. tosylate cleavage) .
- Arrhenius analysis : Determine activation energy () for hydrolysis by measuring rate constants at 25–60°C .
- LC-MS/MS : Quantify degradation products like free arginine or tosylic acid .
Q. How can researchers reconcile discrepancies in spectral data when characterizing derivatives of this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra, particularly for benzyl ester protons and arginine side chains .
- X-ray crystallography : Obtain single-crystal structures to confirm stereochemistry and salt formation .
- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
